Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid
Overview
Description
Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are characterized by a fused benzene and furan ring structure, which imparts significant biological activity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with malonic acid derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with varying functional groups.
Scientific Research Applications
Chemistry: In chemistry, Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacteria and cancer cells, making it a candidate for drug development.
Medicine: The compound's bioactivity has led to its exploration as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are being studied to develop new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are incorporated into formulations to enhance their efficacy and stability.
Mechanism of Action
The mechanism by which Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes such as DNA gyrase in bacteria or kinases in cancer cells.
Receptors: It may interact with receptors involved in cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Benzofuran derivatives: Other benzofuran derivatives with different substituents on the benzene or furan rings.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different molecular frameworks.
Uniqueness: Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid stands out due to its specific combination of the benzofuran core, piperazine ring, and chlorophenyl group
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Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(20(24)25)18-13-14-3-1-2-4-17(14)26-18/h1-8,13,19H,9-12H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRBEPRGMHKPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC4=CC=CC=C4O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696329 | |
Record name | (1-Benzofuran-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-00-9 | |
Record name | α-2-Benzofuranyl-4-(4-chlorophenyl)-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzofuran-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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